Decyltriphenylphosphonium bromide

説明

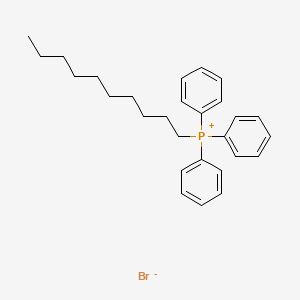

Structure

3D Structure of Parent

特性

IUPAC Name |

decyl(triphenyl)phosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36P.BrH/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28;/h9-17,19-24H,2-8,18,25H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPLMQGXUUHCSB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36BrP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954126 |

Source

|

| Record name | Decyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32339-43-8 |

Source

|

| Record name | Phosphonium, decyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32339-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032339438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Decyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Decyltriphenylphosphonium bromide is a quaternary phosphonium (B103445) salt that serves as a valuable synthetic intermediate and a key component in the development of mitochondria-targeted therapeutics. Its lipophilic cation structure allows it to accumulate within mitochondria, driven by the negative mitochondrial membrane potential. This technical guide provides a comprehensive overview of its synthesis and purification, including detailed experimental protocols, quantitative data, and process visualizations.

Core Concepts: The Wittig Reaction and Mitochondrial Targeting

The synthesis of this compound is a classic example of a nucleophilic substitution reaction, closely related to the preparations of phosphonium ylides for the Wittig reaction. In this synthesis, the phosphorus atom of triphenylphosphine (B44618) acts as a nucleophile, attacking the electrophilic carbon of 1-bromodecane (B1670165). This forms the stable phosphonium salt.

The primary application of this compound in drug development lies in its ability to target mitochondria. The large, delocalized positive charge on the phosphonium cation and the lipophilic nature of the decyl and phenyl groups facilitate its passage across the mitochondrial membranes and subsequent accumulation in the mitochondrial matrix.[1] This property is harnessed to deliver therapeutic agents specifically to the mitochondria, which are implicated in a variety of pathologies.

Experimental Protocols

Synthesis of this compound

This protocol details a common method for the synthesis of this compound via a nucleophilic substitution reaction between triphenylphosphine and 1-bromodecane.[1][2]

Materials:

-

Triphenylphosphine (PPh₃)

-

1-Bromodecane

-

Toluene (B28343) (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Add 1-bromodecane (1.1 to 10 equivalents) to the solution. The ratio of reactants can be varied to optimize the reaction.[1][2]

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for a period ranging from 6 to 48 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]

-

After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution as a white solid.[1]

-

Collect the solid by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.[1]

-

Dry the product under vacuum to yield the final this compound.

Purification of this compound

Purification is crucial to remove unreacted starting materials and byproducts. The choice of method depends on the physical state of the crude product (solid or oil) and the desired purity.

1. Recrystallization:

If the crude product is a solid, recrystallization can be an effective purification method.

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or isopropanol. Triphenylphosphine oxide, a common impurity, is more soluble in polar solvents than the desired product.[3]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

2. Trituration/Washing:

For oily or highly impure solid products, trituration can be employed.

-

Wash the crude product repeatedly with a solvent in which the impurities are soluble but the product is not, such as n-hexane or diethyl ether.[4][5] This process may induce crystallization of an oily product.[5]

-

Decant the solvent or filter the solid after each wash.

-

Dry the purified product under vacuum.

3. Silica (B1680970) Gel Chromatography:

For challenging purifications or to achieve very high purity, silica gel chromatography is an option.[2]

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto a silica gel column.

-

Elute the column with a suitable solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 1% to 10% methanol).[2]

-

Collect the fractions containing the pure product, identified by TLC analysis.

-

Remove the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound and its Analogs

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Duration (h) | Yield (%) | Reference |

| Triphenylphosphine | 1-Bromodecane | Toluene | Reflux | 24-48 | Not Specified | [1] |

| para-substituted triphenylphosphine | 1-Bromodecane | Neat | 100-140 | 6-72 | 45-87 | [2] |

| Triphenylphosphine | 1-Bromononane | Toluene | Reflux | 72 | Not Specified | [5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₆BrP | [6][7] |

| Molecular Weight | 483.47 g/mol | [8] |

| Appearance | White solid/Solid powder | [1][8] |

| Melting Point | Not Specified | |

| Solubility | Soluble in ethanol, methanol, and water. Insoluble in toluene and hexane. | [9] |

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Mechanism of mitochondrial targeting by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C28H36BrP | CID 3084561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. medkoo.com [medkoo.com]

- 9. 17814-85-6 CAS MSDS ((4-Carboxybutyl)triphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Lipophilicity and Membrane Potential Interactions of Dodecyltriphenylphosphonium (DTPP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyltriphenylphosphonium (DTPP) is a lipophilic cation that has garnered significant attention in biomedical research, primarily for its ability to selectively accumulate within mitochondria. This property is driven by the large negative mitochondrial membrane potential. This technical guide provides an in-depth overview of the core physicochemical properties of DTPP, focusing on its lipophilicity and its profound interactions with cellular and mitochondrial membrane potentials. We will explore the experimental methodologies used to quantify these characteristics, present available quantitative data, and elucidate the downstream signaling events triggered by DTPP's mitochondrial accumulation, including the induction of apoptosis. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and cellular biology.

Introduction

The triphenylphosphonium (TPP) cation is a well-established molecular scaffold for targeting bioactive molecules to mitochondria. The addition of a long alkyl chain, such as the dodecyl group in DTPP, significantly enhances its lipophilicity, facilitating its passage across cellular membranes. The positive charge of the phosphonium (B103445) group then drives its accumulation into the negatively charged mitochondrial matrix. This targeted accumulation makes DTPP and its derivatives promising candidates for delivering therapeutic agents to mitochondria, which are central to cellular metabolism and apoptosis. Understanding the interplay between DTPP's lipophilicity and its effects on membrane potential is crucial for the rational design of mitochondria-targeted drugs.

Lipophilicity of DTPP

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For DTPP, its high lipophilicity is essential for its ability to traverse the plasma and mitochondrial membranes. The most common measure of lipophilicity is the partition coefficient (logP), which quantifies the ratio of a compound's concentration in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent (water).

Quantitative Data: Lipophilicity of DTPP

| Compound | Parameter | Value | Method |

| Dodecyltriphenylphosphonium (DTPP) | XLogP3-AA | 10.2 | Computed |

Table 1: Computed Lipophilicity of DTPP. This table summarizes the computationally predicted octanol-water partition coefficient (logP) for DTPP, indicating its high lipophilicity.

Experimental Protocol: Shake-Flask Method for logP/logD Determination

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP for non-ionizable compounds) or the distribution coefficient (logD for ionizable compounds at a specific pH).[1][2][3]

Objective: To determine the logD of DTPP at a physiological pH of 7.4.

Materials:

-

Dodecyltriphenylphosphonium bromide (DTPP)

-

1-Octanol (B28484) (pre-saturated with phosphate-buffered saline, pH 7.4)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration measurement

-

Glass vials

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DTPP in PBS (pH 7.4).

-

Pre-saturate the 1-octanol and PBS by mixing them vigorously for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Add a known volume of the DTPP stock solution to a vial containing a known volume of pre-saturated 1-octanol.

-

Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure the partitioning equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the aqueous and octanol (B41247) phases.

-

-

Concentration Measurement:

-

Carefully withdraw an aliquot from both the aqueous and the octanol phases.

-

Determine the concentration of DTPP in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

-

-

Calculation of logD:

-

Calculate the distribution coefficient (D) as the ratio of the concentration of DTPP in the octanol phase to its concentration in the aqueous phase.

-

The logD is the base-10 logarithm of the distribution coefficient.

-

Interaction with Membrane Potential

The primary driver for the mitochondrial accumulation of DTPP is the mitochondrial membrane potential (ΔΨm), which is significantly more negative (typically -150 to -180 mV) than the plasma membrane potential.[4] This large potential difference acts as an electrophoretic force, drawing the positively charged DTPP cation into the mitochondrial matrix.

DTPP-Induced Mitochondrial Depolarization

The accumulation of DTPP within the mitochondria can disrupt the inner mitochondrial membrane, leading to a collapse of the membrane potential, a phenomenon known as depolarization.[4] This depolarization has profound consequences for mitochondrial function, including impaired ATP synthesis and the initiation of apoptotic signaling pathways. While the qualitative effect is well-established, specific quantitative measurements of DTPP-induced depolarization in millivolts are not extensively reported in the provided search results. However, the effect is expected to be dose-dependent, with higher concentrations of DTPP leading to more significant depolarization. For context, studies on other mitochondrial toxins show that a reduction in membrane potential from a resting state of around -140 mV to -108 mV can be induced by cellular stress.[5]

Experimental Protocol: Measurement of Mitochondrial Membrane Potential using TMRM

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a potential-dependent manner. A decrease in mitochondrial membrane potential results in a decrease in TMRM fluorescence intensity.

Objective: To qualitatively and quantitatively assess the effect of DTPP on mitochondrial membrane potential.

Materials:

-

Cells in culture (e.g., a relevant cancer cell line)

-

Dothis compound (DTPP) solution of known concentration

-

Tetramethylrhodamine, methyl ester (TMRM) stock solution (e.g., 10 mM in DMSO)

-

Fluorescence microscope or plate reader with appropriate filters for TMRM (Excitation/Emission: ~548/573 nm)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.

Procedure:

-

Cell Seeding: Seed cells onto a suitable imaging plate or dish and allow them to adhere and grow overnight.

-

TMRM Staining:

-

Prepare a working solution of TMRM in cell culture medium at a final concentration of 25-100 nM.

-

Remove the old medium from the cells and incubate them with the TMRM-containing medium for 30-60 minutes at 37°C.

-

-

DTPP Treatment:

-

Prepare various concentrations of DTPP in the TMRM-containing medium.

-

Replace the TMRM loading solution with the DTPP-containing medium.

-

-

Image Acquisition/Fluorescence Measurement:

-

Immediately begin acquiring fluorescence images or measuring fluorescence intensity over time.

-

As a positive control, add a known concentration of FCCP (e.g., 10 µM) to a separate set of wells to induce complete mitochondrial depolarization.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of individual cells or regions of interest over time.

-

Normalize the fluorescence intensity to the baseline (before DTPP addition).

-

Compare the rate and extent of fluorescence decrease in DTPP-treated cells to untreated and FCCP-treated controls.

-

Downstream Signaling and Cytotoxicity

The DTPP-induced mitochondrial depolarization is a key event that can trigger programmed cell death, or apoptosis. The disruption of the mitochondrial inner membrane leads to the release of pro-apoptotic factors into the cytoplasm, initiating a cascade of events that culminate in cell death.

DTPP-Induced Apoptosis

The mitochondrial or intrinsic pathway of apoptosis is heavily regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, form pores in the outer mitochondrial membrane, leading to the release of cytochrome c.[1][6][7] In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9, an initiator caspase. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8][9][10]

Signaling Pathway Visualization

Caption: DTPP-induced apoptotic signaling pathway.

Cytotoxicity of DTPP

The ability of DTPP to induce apoptosis makes it a cytotoxic agent, particularly against cancer cells which often exhibit a higher mitochondrial membrane potential and are more reliant on mitochondrial metabolism. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | IC50 (µM) |

| Human Renal (TK-10) | 0.62 - 7.72 |

| Melanoma | 0.62 - 7.72 |

| Breast Cancer (MCF-7) | 0.62 - 7.72 |

Table 2: Cytotoxicity of DTPP Analogs in Various Cancer Cell Lines. This table presents the IC50 values for quinazoline (B50416) derivatives, which are structurally distinct from DTPP, but provides a general context for the cytotoxic potential of compounds targeting cancer cells.[11][12] More specific IC50 data for DTPP across a broader range of cell lines is needed for a comprehensive understanding.

Conclusion

Dodecyltriphenylphosphonium (DTPP) is a highly lipophilic cation that effectively targets and accumulates within mitochondria, driven by the mitochondrial membrane potential. This accumulation leads to mitochondrial depolarization, a critical event that can trigger the intrinsic apoptotic pathway, ultimately resulting in cell death. The information and protocols provided in this technical guide offer a foundational understanding of DTPP's key characteristics and biological effects. Further research is warranted to obtain more precise quantitative data on DTPP's experimental logP value and its direct impact on mitochondrial membrane potential in millivolts across various cell types. Such data will be invaluable for the continued development of DTPP-based molecules as mitochondria-targeted therapeutics.

Experimental Workflow Visualization

Caption: General experimental workflow for characterizing DTPP.

References

- 1. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. Dissipation of Potassium and Proton Gradients Inhibits Mitochondrial Hyperpolarization and Cytochrome c Release during Neural Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Decyltriphenylphosphonium Bromide (CAS: 32339-43-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltriphenylphosphonium bromide (DTPB) is a quaternary phosphonium (B103445) salt that has garnered significant interest in various scientific fields, particularly in drug development and biomedical research. Its unique molecular structure, featuring a lipophilic triphenylphosphonium cation coupled with a ten-carbon alkyl chain, facilitates its accumulation within mitochondria. This characteristic makes it a valuable tool for delivering therapeutic agents to this critical organelle and for developing novel therapeutic strategies targeting mitochondrial dysfunction. This guide provides a comprehensive overview of the core technical aspects of DTPB, including its physicochemical properties, biological activities, and detailed experimental protocols.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 32339-43-8 | N/A |

| Molecular Formula | C₂₈H₃₆BrP | [1] |

| Molecular Weight | 483.47 g/mol | [1] |

| Melting Point | 86-88 °C | [2] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Ethanol. Slightly soluble in water. | [3] |

| Appearance | White to off-white solid | [2] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ = 7.9-7.8 (m, 15H, Ar-H), 3.6 (m, 2H, P-CH₂), 1.46 (m, 4H, P-CH₂-CH₂-CH₂), 1.2 (m, 12H, -(CH₂)₆-), 0.83 (t, 3H, -CH₃).[2]

Biological Activity and Mechanism of Action

The biological activities of DTPB are primarily attributed to its ability to target and accumulate within mitochondria. The lipophilic triphenylphosphonium cation is readily taken up by cells and, due to the large negative membrane potential of the inner mitochondrial membrane (-150 to -180 mV), it concentrates within the mitochondrial matrix.

Cellular uptake and mitochondrial accumulation of DTPB.

Antimicrobial Activity

DTPB has demonstrated notable activity against multidrug-resistant (MDR) bacteria. Its mechanism of antimicrobial action is believed to involve the disruption of the bacterial cell membrane and subsequent inhibition of essential cellular processes.

| Microorganism | MIC (µM) | Reference |

| MDR Acinetobacter baumannii | 12.5 | [2] |

| Staphylococcus aureus | Data not available | |

| Escherichia coli | Data not available | |

| Candida albicans | Data not available | |

| Aspergillus fumigatus | Data not available |

Table 2: Antimicrobial Activity of this compound

Anticancer Activity

The accumulation of DTPB in the mitochondria of cancer cells, which often exhibit a higher mitochondrial membrane potential than normal cells, leads to the disruption of mitochondrial function and the induction of apoptosis. This selective targeting makes DTPB a promising candidate for cancer therapy.

| Cell Line | IC₅₀ (µM) | Reference |

| MCF-7 (Breast Cancer) | Data not available | |

| HeLa (Cervical Cancer) | Data not available | |

| A549 (Lung Cancer) | Data not available | |

| Normal Human Fibroblasts | Data not available |

Table 3: Cytotoxicity of this compound

The proposed mechanism for DTPB-induced apoptosis involves the following key steps:

-

Mitochondrial Accumulation: DTPB concentrates in the mitochondrial matrix.

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The high concentration of the cation leads to a decrease in the mitochondrial membrane potential.

-

Inhibition of Respiratory Chain: DTPB can interfere with the function of the electron transport chain complexes.

-

Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to increased production of ROS.

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): Elevated ROS and altered membrane potential can trigger the opening of the mPTP.

-

Release of Pro-apoptotic Factors: The opening of the mPTP allows for the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol.

-

Caspase Activation: Cytochrome c in the cytosol initiates the caspase cascade, leading to the execution of apoptosis.

Signaling pathway of DTPB-induced apoptosis.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of alkyltriphenylphosphonium halides.

Materials:

-

Triphenylphosphine (1.0 eq)

-

1-Bromodecane (B1670165) (1.05 eq)

-

Toluene (B28343) (anhydrous)

-

Diethyl ether or Hexane (B92381) (for washing/precipitation)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or inert atmosphere setup (optional, but recommended)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.

-

Add anhydrous toluene to dissolve the triphenylphosphine.

-

Slowly add 1-bromodecane to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the formation of a white precipitate.

-

After the reaction is complete (as indicated by the consumption of triphenylphosphine), cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the volume of toluene can be reduced under vacuum.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether or hexane to remove any unreacted starting materials and impurities.

-

Dry the resulting white solid under vacuum to yield this compound.

Characterization:

-

The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Experimental workflow for the synthesis of DTPB.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The effect of DTPB on mitochondrial membrane potential can be assessed using fluorescent probes such as JC-1, TMRM, or TMRE.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

Cell culture medium and supplements

-

This compound (DTPB)

-

JC-1, TMRM, or TMRE fluorescent dye

-

FCCP or CCCP (positive control for mitochondrial depolarization)

-

Fluorescence microscope or flow cytometer

-

96-well black-walled plates (for plate reader assays)

Procedure (using JC-1 with fluorescence microscopy):

-

Seed the cells in a suitable format (e.g., glass-bottom dishes or 96-well plates) and allow them to adhere overnight.

-

Treat the cells with various concentrations of DTPB for the desired time period. Include a vehicle control (e.g., DMSO) and a positive control (FCCP or CCCP).

-

Prepare a working solution of JC-1 in pre-warmed cell culture medium according to the manufacturer's instructions (typically 1-10 µg/mL).

-

Remove the treatment medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37 °C in the dark.

-

Remove the JC-1 solution and wash the cells twice with pre-warmed PBS.

-

Add fresh pre-warmed medium or PBS to the cells.

-

Immediately visualize the cells under a fluorescence microscope.

-

Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).

-

Apoptotic or metabolically stressed cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).

-

-

Capture images and quantify the red/green fluorescence intensity ratio to assess the change in mitochondrial membrane potential.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][4] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

This compound is a versatile molecule with significant potential in drug development, particularly in the fields of oncology and infectious diseases. Its ability to selectively target mitochondria provides a powerful platform for the delivery of therapeutic agents and for the development of drugs that modulate mitochondrial function. While its biological activities are promising, further research is required to fully elucidate its therapeutic potential, including comprehensive studies on its efficacy in various cancer models and its safety profile in normal tissues. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the properties and applications of this intriguing compound.

References

- 1. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

SkQ1 (Plastoquinonyl-decyl-triphenylphosphonium): A Technical Guide to its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

SkQ1, chemically known as plastoquinonyl-decyl-triphenylphosphonium, is a potent, mitochondria-targeted antioxidant. It belongs to a class of compounds referred to as "Skulachev ions," which are designed to accumulate within the inner mitochondrial membrane. This strategic localization allows SkQ1 to directly neutralize reactive oxygen species (ROS) at their primary site of production, thereby protecting mitochondria and the cell from oxidative damage. Preclinical and clinical studies have demonstrated the therapeutic potential of SkQ1 in a wide range of age-related and inflammatory diseases, including dry eye syndrome, neurodegenerative disorders, and cardiovascular conditions. This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental findings related to SkQ1.

Core Structure and Chemical Properties

SkQ1 is a hybrid molecule consisting of three key components: a plastoquinone (B1678516) antioxidant moiety, a decyl linker chain, and a triphenylphosphonium cation.

-

Plastoquinone: This quinone derivative, originally found in the photosynthetic electron transport chain of plants, is the active antioxidant component of SkQ1. It can undergo reversible oxidation and reduction, allowing it to effectively scavenge a variety of ROS.

-

Decyl Linker: A ten-carbon aliphatic chain connects the plastoquinone moiety to the triphenylphosphonium cation. This linker provides the necessary flexibility and lipophilicity for the molecule to traverse cellular membranes.

-

Triphenylphosphonium Cation: The positively charged triphenylphosphonium group is responsible for the targeted accumulation of SkQ1 within the mitochondria. The significant negative membrane potential across the inner mitochondrial membrane drives the electrophoretic movement of this lipophilic cation into the mitochondrial matrix.

The chemical structure of SkQ1 bromide is (10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl)triphenylphosphonium bromide.

Mechanism of Action: Mitochondria-Targeted Antioxidant

The primary function of SkQ1 is to act as a potent antioxidant specifically within the mitochondria. This targeted action is crucial as mitochondria are the main source of endogenous ROS production.

Mitochondrial Accumulation

The triphenylphosphonium cation of SkQ1 facilitates its accumulation within the mitochondrial matrix, driven by the large mitochondrial membrane potential (ΔΨm), which is typically around -180 mV (negative inside). This accumulation can be several hundred-fold higher than in the cytoplasm, concentrating the antioxidant where it is most needed.

ROS Scavenging and Regeneration

Once localized to the inner mitochondrial membrane, the plastoquinone moiety of SkQ1 directly scavenges various ROS, including superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). The plastoquinone can be oxidized in the process of neutralizing ROS. A key feature of SkQ1 is its ability to be regenerated back to its active, reduced form by the mitochondrial respiratory chain, specifically by complex III. This recycling mechanism allows SkQ1 to function as a rechargeable antioxidant, effective at nanomolar concentrations.

Quantitative Data Summary

Table 1: In Vitro Efficacy of SkQ1

| Parameter Assessed | Cell/System Type | SkQ1 Concentration | Observed Effect | Citation(s) |

| Mitochondrial Membrane Potential | In vitro-matured mouse oocytes | 0.01 µM | Significantly higher mitochondrial membrane potential compared to untreated oocytes. | [1] |

| Intracellular ROS Levels | In vitro-matured mouse oocytes | 0.01 µM | Significantly lower ROS levels compared to untreated oocytes. | [1] |

| Intracellular GSH Levels | In vitro-matured mouse oocytes | 0.01 µM | Significantly higher GSH levels compared to untreated oocytes. | [1] |

| Apoptosis (Caspase-3 levels) | In vitro-matured mouse oocytes | 0.01 µM | Significantly downregulated protein and mRNA levels of Caspase-3. | [1] |

| Mitochondrial Superoxide | LHON patient-derived fibroblasts | 20 nM (7-day treatment) | Significant decrease in mitochondrial superoxide levels after H₂O₂ challenge. | [2] |

| Cell Viability (against Doxorubicin) | H9c2 myoblasts | 1 µM | Significantly increased cell viability to 1.59 ± 0.08 compared to doxorubicin (B1662922) alone. | [3] |

| Intracellular ROS (Doxorubicin-induced) | H9c2 myoblasts | 0.05–5 µM | Dose-dependent reduction in doxorubicin-induced intracellular ROS. | [3] |

Table 2: In Vivo Efficacy of SkQ1 in Animal Models

| Animal Model | Condition | SkQ1 Dosage | Key Findings | Citation(s) |

| Wistar and OXYS rats | Aging | 250 nmol/kg/day | Inhibited age-dependent involution of the thymus. | [4] |

| BALB/c mice | Aging | 1 and 30 nmol/kg/day | Retarded age-dependent increase in heart mass by almost 50%. | [1] |

| Outbred SHR mice | Aging (non-LP vivarium) | 5 nmol/kg/day | Doubled the median lifespan. | [3] |

| Genetically diabetic mice | Dermal wound healing | 12 weeks administration | Significantly enhanced wound closure, epithelization, and granulation tissue formation. | [5] |

| Rabbits | Anesthesia-induced Dry Eye Syndrome | 7.5 µM (topical) | Prevented the development of DES by inhibiting apoptotic changes and suppressing oxidative stress. | [6] |

| Rats | Experimental Diabetes | 50 nmol/kg for 5 days | Increased mRNA levels of Nrf2 and Nrf2-controlled antioxidant enzymes (SOD1, SOD2, CAT, GPx4). | [7][8] |

Key Signaling Pathways Modulated by SkQ1

SkQ1 exerts its therapeutic effects not only through direct ROS scavenging but also by modulating key intracellular signaling pathways involved in inflammation, antioxidant defense, and cell survival.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like TNF-α, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. SkQ1 has been shown to inhibit TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby suppressing the inflammatory response.

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including SOD, CAT, and GPx4. SkQ1 has been shown to upregulate the expression of Nrf2 and its target genes, thereby enhancing the cell's intrinsic antioxidant defenses.

Suppression of p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is activated by cellular stress, including oxidative stress and inflammatory cytokines. Activation of this pathway is implicated in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's disease. SkQ1 has been demonstrated to suppress the p38 MAPK pathway by reducing the phosphorylation of key kinases in the cascade, such as p38 and MK2. This inhibitory effect contributes to its neuroprotective and anti-inflammatory properties.

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in SkQ1 research.

Synthesis of SkQ1

Measurement of Mitochondrial ROS (MitoSOX Assay)

Objective: To quantify mitochondrial superoxide levels in live cells.

Materials:

-

MitoSOX™ Red mitochondrial superoxide indicator

-

Live cells of interest

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry) and allow them to adhere overnight.

-

SkQ1 Treatment: Treat cells with the desired concentration of SkQ1 for the specified duration. Include untreated and vehicle-treated controls.

-

Induction of Oxidative Stress (Optional): Induce mitochondrial ROS production using an appropriate stimulus (e.g., antimycin A, rotenone, or high glucose).

-

MitoSOX Staining: Prepare a working solution of MitoSOX Red (typically 1-5 µM) in warm cell culture medium or HBSS. Remove the culture medium from the cells and incubate with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with warm PBS or culture medium to remove excess probe.

-

Imaging/Analysis:

-

Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (excitation ~510 nm, emission ~580 nm).

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately on a flow cytometer using the PE channel.

-

-

Data Quantification: Quantify the fluorescence intensity of individual cells or the mean fluorescence intensity of the cell population.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

Objective: To measure changes in mitochondrial membrane potential (ΔΨm).

Materials:

-

JC-1 dye

-

Live cells of interest

-

Appropriate cell culture medium and supplements

-

PBS

-

FCCP or CCCP (positive control for depolarization)

-

Fluorescence microscope, plate reader, or flow cytometer

Protocol:

-

Cell Culture: Plate cells as described for the MitoSOX assay.

-

SkQ1 Treatment: Treat cells with SkQ1 and appropriate controls.

-

JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µg/mL) in warm cell culture medium. Remove the culture medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently wash the cells twice with warm PBS or culture medium.

-

Analysis:

-

Microscopy/Plate Reader: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence; excitation ~585 nm, emission ~590 nm) and JC-1 monomers (green fluorescence; excitation ~510 nm, emission ~527 nm).

-

Flow Cytometry: Harvest the cells and analyze using a flow cytometer with appropriate settings for FITC (for green monomers) and PE (for red aggregates).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of SkQ1 on the expression and phosphorylation status of proteins in signaling pathways like NF-κB, Nrf2, and p38 MAPK.

Materials:

-

Cells or tissue samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-Nrf2, anti-p-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation: Lyse cells or homogenize tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Perform densitometric analysis of the bands to quantify protein expression levels, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

SkQ1 represents a promising therapeutic agent with a unique mechanism of action that directly targets the primary source of cellular oxidative stress. Its efficacy in a wide range of preclinical models and initial clinical trials highlights its potential for the treatment of various age-related and inflammatory diseases. Further research is warranted to fully elucidate its therapeutic applications, long-term safety profile, and to identify specific patient populations that would most benefit from SkQ1 therapy. The development of standardized protocols for assessing its antioxidant capacity in vitro would also be beneficial for comparative studies.

References

- 1. Effects of the mitochondria-targeted antioxidant SkQ1 on lifespan of rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial targeted antioxidants, mitoquinone and SKQ1, not vitamin C, mitigate doxorubicin-induced damage in H9c2 myoblast: pretreatment vs. co-treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondria-Targeted Antioxidant SkQ1 Improves Dermal Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondria-Targeted Antioxidant SkQ1 Prevents Anesthesia-Induced Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. Mitochondrial Antioxidant SkQ1 Has a Beneficial Effect in Experimental Diabetes as Based on the Analysis of Expression of microRNAs and mRNAs for the Oxidative Metabolism Regulators - PMC [pmc.ncbi.nlm.nih.gov]

Phosphonium Ionic Liquids: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonium (B103445) ionic liquids (PILs), a class of salts with melting points below 100°C, are gaining significant attention in the biomedical field due to their diverse and tunable biological activities. Composed of a positively charged phosphonium cation and various organic or inorganic anions, their physicochemical properties and, consequently, their biological effects can be finely tuned by modifying their molecular structure. This technical guide provides an in-depth overview of the biological activities of PILs, with a focus on their antimicrobial, antifungal, and anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of their mechanisms of action to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Ionic liquids (ILs) are a fascinating class of compounds with a wide range of applications, including as solvents in organic synthesis, electrolytes in batteries, and as active pharmaceutical ingredients (APIs).[1][2] Among the various types of ILs, those based on phosphonium cations have emerged as particularly promising for biological applications due to their stability, tunability, and potent bioactivity.[3][4] The biological activity of PILs is intrinsically linked to their structure, particularly the nature of the alkyl chains attached to the phosphorus atom and the choice of the counter-anion.[5][6] This guide will explore the key biological activities of PILs, providing the necessary technical details for their evaluation and potential application in the development of new therapeutic agents.

Antimicrobial Activity

Phosphonium ionic liquids have demonstrated broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[7][8][9] Their mechanism of action is primarily attributed to the disruption of bacterial cell membranes. The lipophilic alkyl chains of the phosphonium cation facilitate its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[10]

Quantitative Antimicrobial Data

The antimicrobial efficacy of PILs is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the antimicrobial activity of selected phosphonium ionic liquids against various bacterial strains.

| Ionic Liquid (Cation & Anion) | Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Di-Hex C10 | Staphylococcus aureus | 8 | - | [7] |

| Di-Hex C10 | Escherichia coli | >5000 | - | [7] |

| Alkyl triphenylphosphonium bromides (C8, C10, C12) | Acinetobacter baumannii | 6.25 - 25 µM | - | [8] |

| Alkyltrihexylphosphonium salts | Cocci | - | - | [6] |

| Alkyltrihexylphosphonium salts | Escherichia coli | - | - | [6] |

| Alkyltrihexylphosphonium salts | Bacillus subtilis | - | - | [6] |

Note: This table is a compilation of data from multiple sources and is not an exhaustive list.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a PIL against a specific bacterium can be determined using the broth microdilution method.

Materials:

-

Phosphonium ionic liquid (PIL) stock solution

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the PIL stock solution in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include a positive control (broth with bacteria, no PIL) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the PIL that completely inhibits visible bacterial growth.

Visualization: Mechanism of Antimicrobial Action

The following diagram illustrates the proposed mechanism of action of phosphonium ionic liquids on bacterial cell membranes.

Antifungal Activity

Several phosphonium-based ionic liquids have demonstrated potent antifungal activity against a range of fungal species, including those responsible for the deterioration of cultural heritage materials.[11][12][13][14] The antifungal efficacy is influenced by the structure of the PIL, particularly the alkyl chain length of the cation.[11][12]

Quantitative Antifungal Data

The antifungal activity of PILs can be assessed by measuring the inhibition of fungal growth.

| Ionic Liquid | Fungal Species | Concentration (mg/mL) | Inhibition Ratio (%) | Reference |

| [P44412][POM] | Curvularia sp. F3 | 0.05 | 61.9 | [11] |

| [P44412][POM] | A. aculeatinus F6 | 0.5 | 83.2 | [11] |

| [P44412][POM] | A. aculeatinus F6 | 10 | 96 | [11] |

Note: [P44412][POM] refers to tributyldodecylphosphonium polyoxometalate.

Experimental Protocol: Disk Diffusion Assay for Antifungal Activity

The disk diffusion assay is a common method to screen for antifungal activity.

Materials:

-

Phosphonium ionic liquid (PIL) solution

-

Fungal culture

-

Potato Dextrose Agar (PDA) plates

-

Sterile filter paper discs

-

Incubator

Procedure:

-

Prepare a lawn of the fungal culture on a PDA plate.

-

Impregnate sterile filter paper discs with a known concentration of the PIL solution.

-

Place the discs on the surface of the inoculated PDA plate.

-

Incubate the plates at an appropriate temperature for fungal growth (e.g., 28°C) for several days.

-

Measure the diameter of the zone of inhibition around the discs, which indicates the antifungal activity of the PIL.

Visualization: Experimental Workflow for Antifungal Testing

The following diagram outlines the workflow for testing the antifungal activity of phosphonium ionic liquids.

Anticancer Activity and Cytotoxicity

Phosphonium ionic liquids have shown potential as anticancer agents, exhibiting cytotoxicity against various human tumor cell lines.[15][16] The anticancer activity and cytotoxicity are highly dependent on the chemical structure of the PILs, particularly the alkyl chain length of the cation.[16] In some cases, PILs have demonstrated selective cytotoxicity towards cancer cells over normal cells.[17][18][19]

Quantitative Cytotoxicity Data

The cytotoxicity of PILs is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.

| Ionic Liquid | Cell Line | IC50 (µM) | Reference |

| Trihexyltetradecylphosphonium (B14245789) chloride (TTPCl) | MCF-7 (Breast Cancer) | 5.4 | [17] |

| Trihexyltetradecylphosphonium chloride (TTPCl) | MCF-10A (Normal Breast Epithelial) | 3.3 | [17] |

| [TTP]2[AB] | MCF-7 (Breast Cancer) | 2.4 | [17] |

| [TTP]2[AB] | MCF-10A (Normal Breast Epithelial) | 4.0 | [17] |

Note: [TTP]2[AB] refers to trihexyltetradecylphosphonium aniline (B41778) blue.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Phosphonium ionic liquid (PIL)

-

Cancer cell line (e.g., MCF-7) and a normal cell line (e.g., MCF-10A)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PIL for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualization: Logical Relationship in Cytotoxicity

The following diagram illustrates the relationship between the structure of phosphonium ionic liquids and their cytotoxic effects.

Conclusion

Phosphonium ionic liquids represent a versatile class of compounds with significant and tunable biological activities. Their demonstrated efficacy as antimicrobial, antifungal, and anticancer agents, coupled with the ability to fine-tune their properties through structural modifications, makes them highly attractive candidates for the development of new therapeutic agents and biomedical materials. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Further research into the precise mechanisms of action, structure-activity relationships, and in vivo efficacy and toxicity is warranted to fully realize the therapeutic potential of these promising compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. arpnjournals.org [arpnjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, anti-microbial activities and anti-electrostatic properties of phosphonium-based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Diphosphonium Ionic Liquids as Broad Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the application of ionic liquids in antimicrobial material for air disinfection and sterilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of ionic liquids on living cells: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphonium-based ionic liquids as antifungal agents for conservation of heritage sandstone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphonium-based ionic liquids as antifungal agents for conservation of heritage sandstone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Study on the potential anti-cancer activity of phosphonium and ammonium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid ...: Ingenta Connect [ingentaconnect.com]

Decyltriphenylphosphonium Bromide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Decyltriphenylphosphonium bromide (DTPB) is a quaternary phosphonium (B103445) salt that has garnered significant interest in the scientific community, particularly in the field of mitochondrial research and drug delivery. Its lipophilic cationic nature allows it to selectively accumulate within mitochondria, making it a valuable molecular tool and a promising component for mitochondria-targeted therapies. A thorough understanding of its solubility and stability is paramount for its effective use in experimental settings and for the development of stable pharmaceutical formulations. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and data presented for easy reference.

Solubility of this compound

The solubility of a compound is a critical physical property that dictates its utility in various applications. This compound exhibits a range of solubilities in different solvents, a characteristic largely governed by its molecular structure, which combines a nonpolar decyl chain and three phenyl groups with an ionic phosphonium bromide headgroup.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its close analogs. It is important to note that the solubility of phosphonium salts can be influenced by factors such as temperature and the presence of impurities.

| Solvent | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] | Not Specified | A related dodecyl analog has a reported solubility of 50 mg/mL.[4] |

| Ethanol | Soluble[4] | Not Specified | A related dodecyl analog has a reported solubility of 25 mg/mL.[4] |

| Water | Slightly soluble[4] | Not Specified | The compound is noted to be hygroscopic.[4] |

| Methanol | Soluble | Not Specified | Sterically hindered phosphonium salts are generally soluble in methanol. |

| Chloroform | Soluble | Not Specified | Sterically hindered phosphonium salts are generally soluble in chloroform. |

| Acetone | Soluble | Not Specified | Sterically hindered phosphonium salts are generally soluble in acetone. |

| Diethyl Ether | Almost insoluble | Not Specified | Sterically hindered phosphonium salts are generally insoluble in diethyl ether. |

| Petroleum Ether | Almost insoluble | Not Specified | Sterically hindered phosphonium salts are generally insoluble in petroleum ether. |

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. It is critical to perform this step at the same temperature as the equilibration to avoid any changes in solubility.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with the solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Caption: A flowchart of the shake-flask method for determining solubility.

Stability of this compound

The stability of this compound is a critical factor for its storage, handling, and application, particularly in biological systems and for long-term experiments. Several factors, including pH, temperature, and light, can influence its chemical integrity.

Triphenylphosphonium salts are generally considered to be stable compounds. However, they can be susceptible to degradation under certain conditions. For instance, alkaline conditions can promote the hydrolysis of the phosphonium cation.[5] It is also recommended to store the compound in a dry, dark place at low temperatures to minimize degradation.[1][2]

Factors Affecting Stability

| Factor | Effect on Stability | Recommended Conditions |

| pH | Degradation can occur at alkaline pH through hydrolysis.[5] The rate of degradation is pH-dependent.[6] | Maintain neutral to acidic pH for solutions. |

| Temperature | Elevated temperatures can lead to thermal decomposition. | Store at 0 - 4°C for short-term and -20°C for long-term.[1][2] |

| Light | While some sources suggest light and oxygen do not play an essential role in the degradation of similar compounds, storage in the dark is recommended as a precautionary measure.[1][2] | Store in a dark environment. |

| Moisture | The compound is hygroscopic and can absorb moisture from the air.[4] | Store in a dry, desiccated environment. |

| Co-solvents | The presence of DMSO as a co-solvent in alkaline aqueous solutions can sensitize triphenylphosphonium conjugates to hydrolytic reactions.[6][7] | Avoid using DMSO as a co-solvent in alkaline buffers. |

Experimental Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a widely used technique to determine the thermal stability of a material by measuring its change in mass as a function of temperature.

Materials:

-

This compound (solid)

-

Thermogravimetric analyzer (TGA)

-

TGA sample pans (e.g., alumina, platinum)

-

Inert gas supply (e.g., nitrogen, argon)

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a tared TGA sample pan.

-

TGA Analysis: Place the sample pan in the TGA furnace. Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidative degradation) from ambient temperature to a desired final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the mass loss of the sample as a function of temperature. The resulting TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Experimental Protocol: pH Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 2, 4, 7, 9, 12)

-

Constant temperature incubator or water bath

-

Analytical instrument for quantification (e.g., HPLC)

-

pH meter

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water, if solubility allows, or a co-solvent system). Prepare a series of buffered solutions at the desired pH values.

-

Incubation: Add a known concentration of the this compound stock solution to each of the buffered solutions. Incubate these solutions at a constant temperature in the dark.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each of the buffered solutions.

-

Quantification: Immediately analyze the withdrawn samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound. A stability-indicating method is one that can separate the intact drug from its degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each pH value. From these plots, the degradation rate constant at each pH can be determined.

References

- 1. benchchem.com [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Decyl-TPP bromide | TargetMol [targetmol.com]

- 4. Buy this compound | 32339-43-8 | >98% [smolecule.com]

- 5. Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Decyltriphenylphosphonium Bromide as a Mitochondrial Targeting Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltriphenylphosphonium bromide (dTPPBr) is a lipophilic cation that readily accumulates in mitochondria driven by the negative mitochondrial membrane potential. While not intrinsically fluorescent for direct imaging, dTPPBr serves as a valuable tool in mitochondrial research. It is a foundational component of various mitochondria-targeted probes and therapeutics and can be used independently to investigate the effects of mitochondrial membrane permeabilization and as a control compound in studies involving other triphenylphosphonium (TPP)-based molecules. These application notes provide detailed protocols for utilizing dTPPBr to study mitochondrial function and for assessing its impact on mitochondrial health using established fluorescent probes.

Mechanism of Action

The primary mechanism of dTPPBr's utility in mitochondrial research lies in its ability to selectively accumulate within the mitochondrial matrix. The large hydrophobic surface area of the triphenylphosphonium cation facilitates its passage across the plasma and outer mitochondrial membranes. The positive charge of the phosphonium (B103445) group then drives its accumulation across the inner mitochondrial membrane, which maintains a significant negative potential (approximately -180 mV) relative to the cytoplasm. This accumulation is dependent on the mitochondrial membrane potential, making dTPPBr and its derivatives sensitive indicators of mitochondrial health.

Data Presentation

The following tables summarize key quantitative data for dTPPBr and commonly used fluorescent probes to assess mitochondrial function in conjunction with dTPPBr treatment.

Table 1: Properties of this compound (dTPPBr)

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₆BrP | |

| Molecular Weight | 483.47 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol | [2] |

| Primary Application | Mitochondrial targeting moiety, control compound | [1] |

Table 2: Fluorescent Probes for Assessing Mitochondrial Health

| Probe | Excitation (nm) | Emission (nm) | Working Concentration | Incubation Time (min) | Target |

| MitoTracker Green FM | 490 | 516 | 100-400 nM | 15-30 | Mitochondrial mass (potential-independent) |

| JC-1 (monomer) | 488 | 529 | 1-10 µM | 15-30 | Low mitochondrial membrane potential |

| JC-1 (J-aggregates) | 585 | 590 | 1-10 µM | 15-30 | High mitochondrial membrane potential |

| TMRM | 548 | 573 | 20-200 nM | 15-45 | Mitochondrial membrane potential |

Experimental Protocols

Protocol 1: Assessment of dTPPBr-induced Changes in Mitochondrial Membrane Potential using Fluorescence Microscopy with TMRM

This protocol details the use of the potentiometric dye Tetramethylrhodamine, Methyl Ester (TMRM) to visualize changes in mitochondrial membrane potential in live cells following treatment with dTPPBr.

Materials:

-

dTPPBr

-

TMRM (Tetramethylrhodamine, Methyl Ester)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Complete cell culture medium, pre-warmed to 37°C

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (optional, for positive control)

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of dTPPBr in DMSO.

-

Prepare a 1 mM stock solution of TMRM in DMSO. Store both stocks in aliquots at -20°C, protected from light.

-

Prepare a 10 mM stock solution of CCCP or FCCP in DMSO for the positive control.

-

-

Cell Preparation:

-

Seed adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

-

-

dTPPBr Treatment:

-

Prepare working concentrations of dTPPBr in complete culture medium. A final concentration range of 1-10 µM is a common starting point for assessing effects on mitochondrial respiration.[3]

-

Remove the culture medium from the cells and replace it with the dTPPBr-containing medium.

-

Incubate the cells for the desired treatment duration (e.g., 1-24 hours) at 37°C in a CO₂ incubator. Include a vehicle control (medium with the same concentration of DMSO used for dTPPBr dilution).

-

-

TMRM Staining:

-

Prepare a 20-200 nM TMRM working solution in pre-warmed complete culture medium.[4]

-

After dTPPBr treatment, remove the medium and wash the cells once with pre-warmed PBS.

-

Add the TMRM working solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.[4]

-

Positive Control (Optional): In a separate well of untreated cells, add the TMRM working solution containing 5-10 µM CCCP or FCCP to induce mitochondrial depolarization.

-

-

Imaging:

-

Remove the TMRM solution and wash the cells twice with pre-warmed PBS.

-

Add pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or PBS) to the cells.

-

Immediately image the cells using a fluorescence microscope with a filter set appropriate for TMRM (Excitation/Emission: ~548/573 nm).[4]

-

Acquire images of both the dTPPBr-treated and control cells. A decrease in TMRM fluorescence intensity in the dTPPBr-treated cells compared to the vehicle control indicates mitochondrial depolarization.

-

Protocol 2: Quantitative Analysis of dTPPBr-induced Mitochondrial Depolarization by Flow Cytometry using JC-1

This protocol uses the ratiometric dye JC-1 to quantify the percentage of cells with depolarized mitochondria after dTPPBr treatment.

Materials:

-

dTPPBr

-

JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)

-

DMSO

-

PBS

-

Complete cell culture medium

-

Suspension or adherent cells

-

Flow cytometer with 488 nm excitation and detectors for green (~529 nm) and red (~590 nm) fluorescence.

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of dTPPBr in DMSO.

-

Prepare a 1-5 mg/mL stock solution of JC-1 in DMSO. Store in aliquots at -20°C, protected from light.

-

-

Cell Preparation and Treatment:

-

Culture cells to a sufficient density. For adherent cells, detach them using a gentle method (e.g., trypsinization) and neutralize the trypsin.

-

Resuspend the cells in complete culture medium at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add dTPPBr to the cell suspension at the desired final concentrations (e.g., 1-10 µM). Include a vehicle control.

-

Incubate the cells for the desired treatment duration at 37°C in a CO₂ incubator.

-

-

JC-1 Staining:

-

Prepare a JC-1 working solution at a final concentration of 1-10 µM in complete culture medium.[5]

-

After dTPPBr treatment, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in the JC-1 working solution.

-

Incubate for 15-30 minutes at 37°C, protected from light.[5][6]

-

-

Flow Cytometry Analysis:

-

Pellet the stained cells and resuspend them in PBS.

-

Analyze the cells on a flow cytometer.

-

Excite the cells with a 488 nm laser.

-

Collect green fluorescence (JC-1 monomers, indicative of depolarized mitochondria) in the FITC channel and red fluorescence (J-aggregates, indicative of polarized mitochondria) in the PE channel.

-

Gate on the cell population of interest and analyze the shift from red to green fluorescence in the dTPPBr-treated samples compared to the control. An increase in the green-to-red fluorescence ratio indicates mitochondrial depolarization.

-